2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications. The structure of this compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused bicyclic system combining pyrazole and pyrimidine rings, with various substituents that contribute to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of the compound 2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . It is responsible for phosphorylation of key components for cell proliferation .
Mode of Action
The compound This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibitory activity results in the arrest of cell cycle progression .
Biochemical Pathways
By inhibiting CDK2, This compound affects the cell cycle control pathway . This leads to the arrest of the cell cycle at the G0-G1 stage, preventing the cells from entering the S phase, where DNA replication occurs . The downstream effect of this is a reduction in cell proliferation .
Pharmacokinetics
The pharmacokinetic properties of This compound In silico admet studies suggest that it has suitable pharmacokinetic properties . These properties influence the compound’s Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), which in turn impact its bioavailability .
Result of Action
The result of the action of This compound is a significant inhibition of cell growth . It exerts cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It also induces apoptosis within HCT cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring, which can be achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Construction of the Pyrazolo[3,4-d]pyrimidine Core: The pyrazole intermediate is then reacted with formamide or formic acid derivatives to form the pyrazolo[3,4-d]pyrimidine core. This step often requires heating and the use of catalysts such as phosphorus oxychloride (POCl₃).
Introduction of the Chlorine Atom: Chlorination of the pyrazolo[3,4-d]pyrimidine core is typically carried out using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of a variety of derivatives.
Reduction Reactions: The carbonyl group in the pyrazolo[3,4-d]pyrimidine core can be reduced to form alcohol derivatives using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfoxides or sulfones when treated with oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), mild heating.
Reduction: Reducing agents (NaBH₄, LiAlH₄), solvents (ethanol, THF), room temperature to mild heating.
Oxidation: Oxidizing agents (H₂O₂, m-CPBA), solvents (acetonitrile, dichloromethane), room temperature.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Alcohol derivatives.
Oxidation: Sulfoxides and sulfones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinases and other regulatory proteins.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
- 1-phenyl-3-methyl-5-amino-pyrazole
- Pyrazolo[3,4-b]pyridines
Uniqueness
2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a kinase inhibitor and its potential therapeutic applications set it apart from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanism of action
Properties
IUPAC Name |
2-chloro-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O2/c1-9(15)13(21)18-19-8-16-12-11(14(19)22)7-17-20(12)10-5-3-2-4-6-10/h2-9H,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTIBGVBKGDCKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.